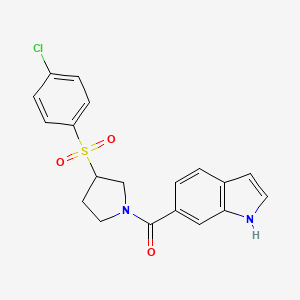![molecular formula C17H17FO4 B2527506 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde CAS No. 565168-89-0](/img/structure/B2527506.png)
3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures, starting from specific phenyl derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process from the corresponding 2-(pentafluorophenyl)benzazoles . Although the exact synthesis of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde is not detailed, similar synthetic strategies could potentially be applied, considering the presence of an ethoxy group and a phenoxy ether linkage in the structure.
Molecular Structure Analysis
Spectroscopic techniques such as IR, NMR, and X-ray diffraction are commonly used to determine the molecular structure of organic compounds. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined using a combination of these techniques . The same methods could be employed to analyze the molecular structure of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde, providing insights into its geometric parameters and electronic structure.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using various computational methods. For instance, DFT calculations and molecular dynamics simulations have been used to investigate the reactive properties of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime . These methods could also be used to predict the reactivity of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde, including its potential interactions with other molecules and its suitability as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be inferred from their molecular structure and reactivity. The sensitivity of related fluorophores to pH changes and their selectivity in metal cation sensing suggest that the electronic properties of the functional groups play a significant role in their behavior . Similarly, the physical and chemical properties of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde, such as solubility, boiling point, and potential as a sensing material, could be deduced from its molecular structure and the nature of its substituents.
科学的研究の応用
Synthesis and Polymer Research
3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde has been utilized in the synthesis of bis-aldehyde monomers and their subsequent polymerization to create electrically conductive pristine polyazomethines. Through etherification and polymerization processes, this compound contributes to the development of materials with enhanced electrical conductivity. The physicochemical properties of these polymers, including their thermal stability and luminescence, have been thoroughly investigated, showcasing their potential in materials science, especially for applications requiring conductive materials (Hafeez et al., 2019).
Magnetic Properties and Solvothermal Synthesis
Another study explored the solvothermal synthesis of heterometallic clusters involving a closely related compound. This research highlighted the magnetic properties of the synthesized clusters, demonstrating the compound's utility in creating materials with specific magnetic interactions. Such materials have potential applications in data storage and magnetic sensors (Deng et al., 2016).
Copolymerization and Material Properties
Further research has involved the copolymerization of trisubstituted ethylenes, including variants of the compound , with styrene to synthesize novel polymers. These studies assess the copolymers' composition, structure, thermal stability, and decomposition properties. Such copolymers have applications in creating new materials with desirable mechanical and thermal properties, useful in various industrial and technological sectors (Kharas et al., 2018).
Photophysical Behavior
The compound has also been involved in the synthesis of calix[4]arene derivatives to investigate their photophysical behavior upon complexation with terbium(III) ions. These studies provide insights into the development of materials with potential applications in luminescence-based devices, such as sensors and light-emitting diodes (Hao et al., 2005).
Safety and Hazards
特性
IUPAC Name |
3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-2-20-17-11-13(12-19)3-8-16(17)22-10-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYCFNNIOYJEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)


![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)


![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)


